molecular formula C18H19NO4S B2364580 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone CAS No. 1797690-20-0

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone

Cat. No. B2364580
CAS RN: 1797690-20-0
M. Wt: 345.41
InChI Key: YFUMWWLDJACQLE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .

Scientific Research Applications

Anticancer Potential

The compound has shown promise in the field of oncology. A study published in MDPI Pharmaceuticals discusses thiazolidin-4-one analogues with a 1,3,4-oxadiazole/thiadiazole moiety, which are structurally similar to the compound . These analogues have been investigated for their antiproliferative effects and showed efficacy within the IC50 range of 1 to 7 μM against cancer cell lines, making them potential candidates for anticancer drugs .

Antimicrobial Activity

Another significant application is in antimicrobial treatments. The same study from MDPI Pharmaceuticals revealed that certain molecules in the series possessed potent activity against selective strains of bacteria and fungi, with MIC ranges of 3.58 to 8.74 µM. This indicates that derivatives of the compound could be developed into effective antimicrobial agents .

Antioxidant Properties

The derivatives of this compound have also been evaluated for their antioxidant capabilities. In the DPPH assay, one of the analogues demonstrated potent antioxidant activity with an IC50 of 22.3 µM, compared to the positive control ascorbic acid with an IC50 of 111.6 µM. This suggests that the compound could be useful in combating oxidative stress-related diseases .

Synthesis of Novel Derivatives

The compound serves as a precursor for the synthesis of novel derivatives with potential therapeutic applications. For instance, the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives has been reported, which exhibited significant antibacterial and antifungal activity .

Molecular Modeling and Drug Design

The compound’s derivatives can be used in molecular modeling to predict interactions with biological targets. Docking studies with the crystal structure of oxidoreductase protein organisms have shown a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives, indicating their potential in drug design .

Biological Potential of Indole Derivatives

While not directly related to the compound, research on indole derivatives, which share a common structural motif, has highlighted their diverse biological and clinical applications. This includes pharmacological activities such as anticancer, anti-HIV, anticoagulant, antimicrobial, antioxidant, and anti-inflammatory actions. This suggests that the compound , due to its structural complexity, may also possess a range of biological activities .

properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4S/c1-13-4-3-5-14(10-13)18(20)19-11-17(12-19)24(21,22)16-8-6-15(23-2)7-9-16/h3-10,17H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUMWWLDJACQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(m-tolyl)methanone

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